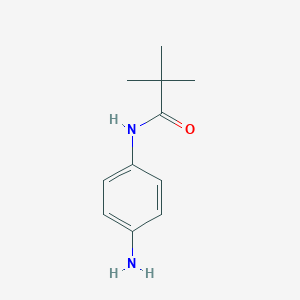

N-(4-aminophenyl)-2,2-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-Aminophenyl)-2,2-dimethylpropanamide involves several steps, starting from basic precursors to the final compound. One of the versatile reagents for preparing similar compounds with variable second-coordination spheres involves reductive amination reactions in the presence of sodium cyanoborohydride, yielding a series of ligands with second coordination sphere functional groups (Cheruzel et al., 2011).

Molecular Structure Analysis

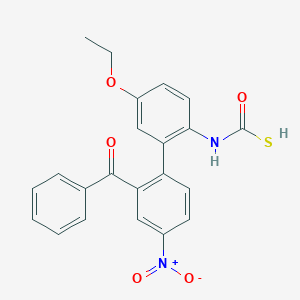

The molecular structure of N-(4-Aminophenyl)-2,2-dimethylpropanamide and related compounds has been determined by X-ray crystallography. For instance, the structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, a related compound, was determined, highlighting the crystallographic parameters and demonstrating the reaction outcomes (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

N-(4-Aminophenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, reflecting its reactivity and functional group compatibility. For instance, the fluorescence enhancement of related structures through N-phenyl substitutions demonstrates the "amino conjugation effect," affecting the photochemical behavior (Yang et al., 2002).

Physical Properties Analysis

The physical properties of compounds related to N-(4-Aminophenyl)-2,2-dimethylpropanamide, such as hydrogen bonding patterns and crystallographic studies, provide insights into their stability and interactions. The detailed analysis of these properties is crucial for understanding the compound's behavior in various conditions (Kant et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of N-(4-Aminophenyl)-2,2-dimethylpropanamide, can be inferred from studies on similar compounds. These properties are influenced by the compound's structure, substitution patterns, and interaction with other molecules, revealing potential applications and synthesis pathways (Ghorab et al., 2017).

Applications De Recherche Scientifique

-

Field: Electronics

- Application : Tetra (4-Aminophenyl) Porphyrin is used to alter the electronic performances of Reduced Graphene Oxide-Based Field Effect Transistor (rGO-FET) .

- Method : The reduced mixtures of tetra (4-aminophenyl) porphyrin (TAP), GO (TAP-rGO), and the FET channeled by them are examined .

- Results : The hybrids of porphyrin and rGO can make positive impacts on the rGO-FET’s electronic performances .

-

Field: Textile Industry

- Application : Mono azo dye derivatives having Quinazolin-4(3H)-one, 4,4’-(1,3,4-Oxadiazole-2,5-diyl) dianiline and 2,4,6-Trichloro-1,3,5-triazine moieties are used for the exhaust dyeing of silk, wool and cotton fiber .

- Method : The title dyes were synthesized from reactions of diazonium salts of 3-(4-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)phenyl)-2-phenylquinazolin-4(3H)-one with various cyanurated coupling components .

- Results : The dyes showed good to moderate affinity to cotton, wool and silk fiber .

-

Field: Polymer Science

Safety And Hazards

This would involve studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken when handling it.

Orientations Futures

This could involve potential applications of the compound, areas where further research is needed, and how the compound could be modified to improve its properties or activity.

I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!

Propriétés

IUPAC Name |

N-(4-aminophenyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBPZUVCJMMOLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398880 |

Source

|

| Record name | N-(4-aminophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-2,2-dimethylpropanamide | |

CAS RN |

104478-93-5 |

Source

|

| Record name | N-(4-aminophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)

![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)